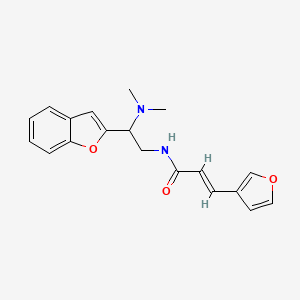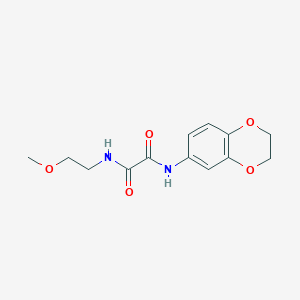
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide, also known as BDB-108, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDB-108 is a small molecule that belongs to the class of benzodioxole derivatives and has been shown to exhibit various biological activities. In
Mechanism of Action
The exact mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide is not fully understood. However, it has been suggested that this compound acts by modulating various signaling pathways in cells. One pathway that has been implicated is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has been shown to inhibit this pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Another advantage is that this compound has been shown to be relatively non-toxic, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different biological systems. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide. One area of research is to further investigate its anti-cancer effects and to determine its efficacy in different types of cancer. Another area of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Another future direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to develop methods for delivering this compound to specific tissues and organs in the body.
Synthesis Methods
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide involves a multi-step process that starts with the preparation of 1,4-benzodioxane-6-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-methoxyethyl)amine to give the intermediate product. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to give this compound.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound acts by inducing apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that this compound acts by inhibiting the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8H,4-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZZNPPDOOUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
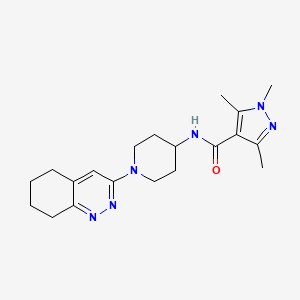
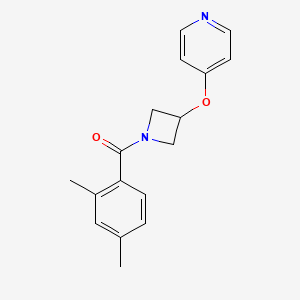
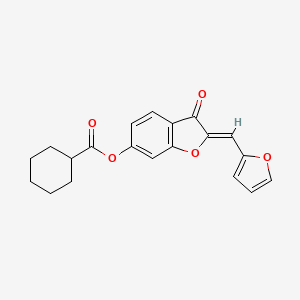
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)
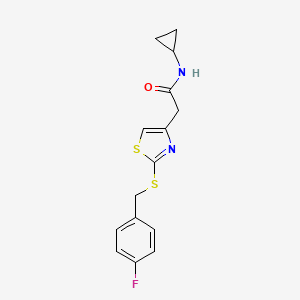
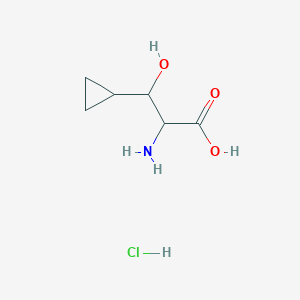
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
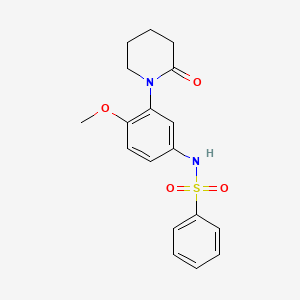

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)
